Product packaging for C27H37N3O5S(Cat. No.:)

C27H37N3O5S

Cat. No.: B12620695
M. Wt: 515.7 g/mol
InChI Key: ITGLJAFSVJDFKD-VWLOTQADSA-N
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Description

C27H37N3O5S is a useful research compound. Its molecular formula is this compound and its molecular weight is 515.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O5S B12620695 C27H37N3O5S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H37N3O5S

Molecular Weight

515.7 g/mol

IUPAC Name

N-[(2S)-1-[2-(4-methoxyphenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C27H37N3O5S/c1-19(2)25(27(32)28-16-13-21-7-9-23(35-4)10-8-21)29-26(31)22-14-17-30(18-15-22)36(33,34)24-11-5-20(3)6-12-24/h5-12,19,22,25H,13-18H2,1-4H3,(H,28,32)(H,29,31)/t25-/m0/s1

InChI Key

ITGLJAFSVJDFKD-VWLOTQADSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C(C)C)C(=O)NCCC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C(C)C)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Contextualization Within Relevant Chemical Spaces

The concept of "chemical space" provides a framework for understanding the distribution of molecules based on their structure and properties. unibe.chnih.gov For the formula C27H37N3O5S, the most prominent occupant of this space is Glimepiride, a second-generation sulfonylurea. drugbank.comwikipedia.org Sulfonylureas are a class of organic compounds characterized by a sulfonyl group attached to a urea (B33335) group, a structure that is fundamental to their biological activity. wikipedia.orgjocpr.com

Glimepiride and related compounds within this formula exist in a multidimensional chemical space defined by various molecular descriptors. unibe.ch These descriptors can include counts of atoms, bonds, polar groups, and topological features which help in classifying and comparing molecules. unibe.ch The sulfonylurea functional group is a key determinant of the chemical properties of these compounds, influencing their interactions with biological targets. youthmedicaljournal.com

The chemical space occupied by this compound compounds is not limited to their role as antidiabetic agents. The sulfonylurea framework is also found in herbicides, where it interferes with amino acid biosynthesis in plants. wikipedia.org Furthermore, research has explored the potential of novel sulfonylurea derivatives as antimicrobial agents, indicating a broader therapeutic landscape for this chemical class. jocpr.commdpi.com This highlights the versatility of the this compound scaffold and its potential for exploration in diverse areas of medicinal chemistry.

Synthetic Methodologies and Chemical Transformations of C27h37n3o5s

Retrosynthetic Analysis of C27H37N3O5S Core Structures

Retrosynthetic analysis of Darunavir reveals several key disconnections that guide its synthesis. The core structure can be deconstructed into three primary fragments: the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) moiety, a central (1S,2R)-1-benzyl-2-hydroxy-3-aminopropyl unit, and a p-aminophenylsulfonyl group with an isobutyl substituent. researchgate.netnih.gov

A common retrosynthetic strategy involves disconnecting the urethane (B1682113) bond linking the bis-THF unit and the amino alcohol core. nih.gov Another key disconnection is the sulfonamide bond. The chiral amino alcohol core is often traced back to a chiral epoxide, such as a Boc-protected (1S,2R)-1-benzyl-2-hydroxy-3-aminopropyl precursor, which can be synthesized from L-phenylalanine. nih.govacs.org

Key Precursors in Darunavir Retrosynthesis:

Precursor Corresponding Fragment of Darunavir Synthetic Origin/Method
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol P2 ligand (bis-THF moiety) Synthesized from furan (B31954) and Cbz-protected glycol aldehyde or via chemoenzymatic routes. researchgate.netacs.org
Boc-protected (1S,2R)-epoxide (1S,2R)-1-benzyl-2-hydroxy-3-aminopropyl core Derived from L-phenylalanine. nih.govacs.org
4-Amino-N-isobutylbenzenesulfonamide P2' sulfonamide moiety Synthesized from p-nitrobenzenesulfonyl chloride and isobutylamine. nih.gov

Development of Novel Synthetic Pathways for this compound Analogues

The development of novel synthetic pathways for Darunavir analogues is driven by the need to overcome drug resistance and improve therapeutic profiles. nih.gov Research focuses on modifying key structural domains, such as the P1, P1', P2, and P2' regions, to enhance interactions with the HIV-1 protease active site. acs.orgnih.gov

A common strategy for synthesizing analogues involves starting with a commercially available Boc-protected epoxide, which serves as the scaffold. acs.org The epoxide is opened with a selected amine to introduce diversity at the P1' position. Subsequently, reaction with various substituted aryl sulfonyl chlorides allows for modification of the P2' moiety. acs.orgnih.gov Final deprotection and coupling yield the desired analogues. nih.gov

Stereoselective Synthesis Approaches for this compound Stereoisomers

The stereochemistry of Darunavir is crucial for its activity. The molecule contains multiple stereocenters, and its synthesis requires precise stereocontrol. The dominant synthetic pathway often involves the use of chiral building blocks like β-epoxy carbamates or β-epoxy azides. acs.org

One notable stereoselective approach is the Crimmins titanium tetrachloride-mediated oxazolidine-2-thione-guided asymmetric glycolate (B3277807) aldol (B89426) addition. acs.orgnih.gov This method establishes the key stereocenters of the amino alcohol core with high diastereoselectivity (>95% d.e.). acs.org Another strategy focuses on the stereoselective synthesis of the bis-THF ligand, which contains three contiguous stereocenters. nih.govresearchgate.net Methods to achieve this include using D-glyceraldehyde derivatives or employing chemoenzymatic dynamic kinetic resolutions. researchgate.netacs.org For instance, a ketoreductase can be used for the highly enantio- and diastereoselective resolution of a β-ketolactone precursor. acs.org

A study reported a highly stereoselective synthesis of a Darunavir analogue starting from L-phenyl glycine. ijbio.com Key steps included the stereoselective reduction of an α-haloketone and an SN2 ring-opening of a chiral epoxide, achieving an enantiomeric ratio of 99% for the final product. ijbio.com

Green Chemistry Principles in this compound Synthesis

Significant efforts have been made to apply green chemistry principles to the synthesis of Darunavir, aiming to reduce waste, solvent use, and hazardous reagents. pharmtech.compharmtech.com An improved process developed by Johnson & Johnson substantially reduced environmental impact. pharmtech.com

Key improvements in the greener synthesis include:

Solvent Replacement : Replacing a solvent system of methylene (B1212753) chloride and triethylamine (B128534) with acetonitrile (B52724) and pyridine. pharmtech.compharmtech.com This change alone eliminated the use of 96 tons of methylene chloride in 2006. pharmtech.com

Reagent Modification : Substituting hydrochloric acid with methane (B114726) sulfonic acid and adding acetone (B3395972) to quench excess hydride, which prevents the formation of hydrogen gas. pharmtech.compharmtech.com

The greenness of various synthetic routes to the bis-THF alcohol intermediate has also been assessed using metrics like the E-factor (Environmental Factor) and solvent intensity (SI). rsc.org Biocatalysis, using enzymes like ketoreductases, offers a sustainable and highly selective alternative for producing chiral intermediates. acs.orgrsc.org

Comparison of Original vs. Green Synthesis Metrics for Darunavir:

Metric Original Process Improved "Green" Process
Waste & Raw Materials Standard Amount Reduced by 46 tons (in 2006) pharmtech.compharmtech.com
Hydrogen Gas Formation Present Eliminated pharmtech.compharmtech.com
Methylene Chloride Use 96 tons (in 2006) Eliminated pharmtech.compharmtech.com

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous manufacturing, has been successfully applied to the production of Darunavir, offering enhanced safety, efficiency, and scalability over traditional batch processing. pharmtech.compharmasalmanac.com In 2016, the FDA approved a switch from batch to continuous manufacturing for Janssen's Prezista (Darunavir), marking a significant milestone in pharmaceutical production. pharmtech.comrsc.org

Continuous flow systems utilize microreactors with small volumes, which provide a high surface-to-volume ratio. pharmasalmanac.com This leads to more efficient mixing and heat transfer, resulting in higher yields and fewer impurities. pharmasalmanac.com Process parameters like temperature, pressure, and residence time are precisely controlled, allowing for rapid optimization. pharmasalmanac.com The use of flow chemistry can also enable reactions that are too hazardous for large-scale batch reactors. pharmtech.com Research has also focused on the continuous-flow synthesis of the nonpeptidal bis-THF moiety of Darunavir, demonstrating the utility of this technology for key intermediates. researchgate.net

Exploration of Functional Group Transformations on this compound Skeletons

Late-stage functionalization of the Darunavir skeleton allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. acs.org This approach modifies the core molecule after its initial synthesis, providing access to derivatives that might be difficult to obtain through de novo synthesis.

One area of exploration is the modification of the 4-amino group on the phenylsulfonamide moiety. nih.gov This functionality can be acylated to introduce various amide derivatives designed to interact with the S2' subsite of the HIV-1 protease. For example, reacting Darunavir with chloroacetyl chloride or acetyl chloride yields the corresponding chloroacetate (B1199739) and acetamide (B32628) derivatives. nih.gov These modifications can lead to compounds with picomolar enzyme inhibitory activity. nih.gov

Strategies for Introducing and Modifying Sulfur Moieties within this compound

The sulfonamide moiety is a critical component of Darunavir, playing a key role in its binding to the HIV-1 protease. nih.gov Strategies for modifying this part of the molecule often involve the synthesis of new benzenesulfonamide (B165840) precursors.

In the synthesis of analogues, a common method is to react the core amino alcohol intermediate with a diverse range of 4-substituted aryl sulfonyl chlorides. acs.org This allows for the introduction of different functionalities on the phenyl ring of the sulfonamide. For example, various substituted benzenesulfonamide hybrids have been synthesized and evaluated for their antiviral properties. nih.gov

Another approach involves modifying the protecting group on the amine of the sulfonamide precursor. An improved process for Darunavir synthesis utilized 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulphonyl chloride (a phthalimide-protected reagent). researchgate.net This was designed to eliminate the formation of a critical furan dimer impurity that can occur during the process. researchgate.net The synthesis involves reacting the phthalimide-protected sulfonyl chloride with the amino alcohol core, followed by deprotection of the phthalimide (B116566) group to reveal the free amine of the final Darunavir molecule. researchgate.net

Amide Linkage Formation and Derivatization in this compound Constructs

The synthesis of the molecular entity this compound, known as Darunavir, critically hinges on the formation of key amide-type linkages. The structure contains both a sulfonamide and a carbamate (B1207046) moiety, the latter of which is synthetically analogous to an amide. The formation of the carbamate bond is a pivotal step, typically involving the coupling of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol precursor with the complex amine core, N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-4-aminobenzenesulfonamide.

This transformation is not a direct acylation but rather a two-step process. First, the hydroxyl group of the furanol precursor is activated. A common and efficient method for this activation is its reaction with an activating agent like bis(4-nitrophenyl) carbonate (BNPC) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This reaction occurs in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and generates a highly reactive mixed carbonate intermediate.

In the subsequent step, this activated intermediate is reacted in situ with the primary aniline (B41778) amine of the sulfonamide core. The nucleophilic attack by the amine displaces the p-nitrophenoxide leaving group, forming the stable carbamate linkage and yielding the final this compound product. Temperature control is crucial, with the activation step often performed at 0°C to ambient temperature, followed by the coupling reaction. The selection of reagents and conditions is optimized to maximize yield and minimize side reactions, such as the formation of symmetrical carbonates or undesired reactions at the secondary hydroxyl or amine groups of the core structure.

Research in process chemistry has explored various coupling agents to improve efficiency and reduce waste. The table below summarizes representative conditions for this key carbamate formation step.

Table 1: Comparative Conditions for Carbamate Linkage Formation
Activating AgentBaseSolventTypical Temperature (°C)Key Outcome/Observation
Bis(4-nitrophenyl) carbonate (BNPC)Triethylamine (TEA)Dichloromethane (DCM)0 to 25High-yielding, well-established industrial method. Generates p-nitrophenol as a stoichiometric byproduct.
Triphosgene (BTC)Pyridine / DIPEATetrahydrofuran (THF)-10 to 25Forms a chloroformate intermediate. Requires careful handling due to the toxicity of phosgene.
Carbonyldiimidazole (CDI)None (or catalytic DMAP)Acetonitrile (ACN)25 to 50Milder conditions, but can be slower. The imidazole (B134444) byproduct is generally less problematic to remove.
Disuccinimidyl carbonate (DSC)DIPEADimethylformamide (DMF)0 to 25Forms a water-soluble N-hydroxysuccinimide (NHS) byproduct, simplifying purification.

Hydroxyl Group Manipulations in this compound Precursors

The stereochemically complex structure of this compound features two critical hydroxyl groups whose precise orientation is essential for its function. The synthesis of the precursors containing these hydroxyls involves sophisticated stereoselective transformations.

The first key precursor is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol . The synthesis of this bicyclic alcohol, often referred to as the "bis-THF" moiety, is a significant challenge. One established route begins with the enzymatic desymmetrization of a prochiral diol, followed by a series of cyclizations and functional group interconversions. The final hydroxyl group is typically installed via the stereoselective reduction of a corresponding ketone using a hydride reducing agent. The choice of reducing agent and conditions dictates the stereochemical outcome, with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) being employed under carefully controlled temperature conditions to achieve the desired (3R) configuration.

The second crucial hydroxyl group resides on the (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl backbone. This syn-amino alcohol fragment is commonly derived from a chiral pool starting material, such as L-phenylalanine. A key transformation involves the reduction of an α-amino ketone intermediate. The stereoselectivity of this reduction is paramount for establishing the (2R,3S) relationship. Diastereoselective reductions are often guided by the existing stereocenter at C3. For example, reduction of an N-protected α-amino ketone with a bulky reducing agent can favor the desired diastereomer due to steric hindrance, a principle known as Felkin-Anh-controlled addition.

The table below outlines common synthetic operations used to install or modify the hydroxyl groups in these two key precursors.

Table 2: Synthetic Manipulations for Precursor Hydroxyl Groups
Precursor FragmentTransformationReagent(s)Stereochemical GoalNotes
Hexahydrofuro[2,3-b]furan-3-oneKetone ReductionSodium borohydride (NaBH₄)Formation of (3R)-alcoholReaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures (e.g., 0°C).
N-Boc-(S)-3-amino-1-phenyl-2-butanoneKetone ReductionPotassium borohydride (KBH₄) / TiCl₄Formation of (2R,3S)-amino alcoholChelation-controlled reduction to achieve high diastereoselectivity for the syn-product.
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-olActivation for CouplingBis(4-nitrophenyl) carbonate (BNPC)Conversion to activated carbonateThis manipulation prepares the hydroxyl group for the subsequent carbamate formation step.
(S)-PhenylalanineEpoxide Ring OpeningBenzylamine, followed by multi-step conversionIntroduction of C2-hydroxyl and C3-amineA convergent strategy where an epoxide derived from the amino acid is opened to set the C2-C3 stereochemistry.

Synthetic Characterization Techniques for this compound Intermediates and Products

Spectroscopic Analysis in Reaction Monitoring (e.g., in-situ IR, Raman)

Process Analytical Technology (PAT) plays an indispensable role in the modern synthesis of this compound, enabling real-time monitoring of reaction progress and impurity formation. In-situ spectroscopic techniques, particularly Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for this purpose.

For the critical carbamate formation step, in-situ FT-IR spectroscopy provides a direct window into the reaction. An attenuated total reflectance (ATR) probe inserted into the reactor can track the disappearance of reactants and the appearance of the product. Specifically, monitoring focuses on the disappearance of the O-H stretch of the furanol precursor (around 3300-3500 cm⁻¹) and the N-H stretches of the aniline starting material (around 3350-3450 cm⁻¹). Simultaneously, the growth of the characteristic carbamate carbonyl (C=O) absorption band around 1700-1720 cm⁻¹ provides a clear kinetic profile for the product formation. This allows for precise determination of the reaction endpoint, preventing over-reaction or unnecessary heating, which could lead to byproduct formation.

In-situ Raman spectroscopy offers a complementary view. While less sensitive to the highly polar C=O and O-H bonds, it excels at monitoring changes in non-polar bonds and symmetric vibrations. It is particularly useful for tracking changes in aromatic ring vibrations (~1600 cm⁻¹) and the sulfonyl group (S=O) symmetric stretch (~1150 cm⁻¹). If a route involving an isocyanate intermediate were used, the strong, sharp isocyanate (-N=C=O) peak around 2250–2275 cm⁻¹ would be an excellent probe for Raman monitoring, as its complete disappearance signals the end of the reaction.

Table 3: Key Vibrational Frequencies for In-Situ Monitoring of this compound Synthesis
Functional GroupVibrational ModeTechniqueApproximate Wavenumber (cm⁻¹)Utility in Monitoring
Alcohol (-OH)O-H StretchFT-IR3300 - 3500Disappearance tracks consumption of the furanol precursor.
Aniline (-NH₂)N-H StretchFT-IR3350 - 3450Disappearance tracks consumption of the sulfonamide core.
Carbamate (-NHCOO-)C=O StretchFT-IR1700 - 1720Appearance tracks formation of the final this compound product.
Sulfonyl (-SO₂-)S=O Symmetric StretchRaman1140 - 1160Relatively stable peak, can be used as an internal standard or to monitor side reactions involving the group.
Aromatic RingC=C StretchRaman~1600Changes can indicate consumption of aromatic starting materials or formation of aromatic byproducts.

Chromatographic Purity Assessment of Synthesized this compound Entities

Following synthesis, confirming the identity and assessing the purity of the this compound product is achieved primarily through High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). HPLC is the definitive method for quantifying the final product and detecting trace levels of starting materials, intermediates, and process-related impurities.

A typical analytical method employs reversed-phase HPLC (RP-HPLC). The stationary phase is a non-polar C18 (octadecylsilyl) bonded silica (B1680970) column, which effectively retains the relatively non-polar this compound molecule. The mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile or methanol.

A gradient elution program is used for optimal separation. The program begins with a high percentage of the aqueous buffer to elute any highly polar impurities first. The concentration of the organic modifier is then gradually increased over the course of the run. This increasing solvent strength causes molecules to elute in order of increasing hydrophobicity, with the final this compound product eluting at a characteristic retention time. Unreacted, more polar precursors like the sulfonamide core will elute earlier, while non-polar byproducts may elute later.

Detection is typically performed with a UV-Vis Diode Array Detector (DAD). The multiple aromatic rings in the this compound structure provide strong chromophores, with a maximum absorbance (λmax) often observed around 265 nm, making it highly suitable for sensitive UV detection. The purity is calculated by area percentage, where the area of the main product peak is compared to the total area of all peaks in the chromatogram.

Table 4: Representative RP-HPLC Method for Purity Analysis of this compound
ParameterConditionPurpose
ColumnC18, 250 mm x 4.6 mm, 5 µm particle sizeProvides high-resolution separation based on hydrophobicity.
Mobile Phase A20 mM Ammonium Acetate Buffer, pH 5.0Aqueous component for eluting polar compounds and controlling ionization.
Mobile Phase BAcetonitrileOrganic modifier to elute non-polar compounds.
Gradient ProgramStart at 10% B, ramp to 90% B over 30 minEnsures separation of compounds with a wide range of polarities.
Flow Rate1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature35 °CEnsures reproducible retention times and peak shapes.
Detection Wavelength265 nm (UV)Maximizes sensitivity for the this compound analyte.

Spectroscopic Methods for this compound Structure Determination

Spectroscopy is the cornerstone for determining the structure of organic compounds. By probing the interaction of the molecule with electromagnetic radiation, various spectroscopic techniques provide complementary pieces of information that, when assembled, reveal the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through 1H and 13C NMR, the chemical environment of each proton and carbon atom can be determined, while two-dimensional (2D) techniques like COSY and HMBC reveal connectivity between atoms. nih.gov

For this compound, NMR spectra recorded in a solvent such as DMSO-d6 provide detailed structural information. nih.govnewdrugapprovals.org The 1H NMR spectrum shows distinct signals for aromatic protons, aliphatic protons of the isobutyl and hexahydrofurofuran (B14135507) moieties, and protons attached to stereocenters. newdrugapprovals.org Similarly, the 13C NMR spectrum displays unique resonances for each carbon atom, from the methyl groups of the isobutyl moiety to the carbonyl carbon of the carbamate. nih.govnewdrugapprovals.org Advanced 2D NMR experiments are used to confirm the precise assignments of these signals, solidifying the established connectivity of the molecule. nih.gov

Table 1: Selected 1H and 13C NMR Chemical Shifts for this compound (in DMSO-d6)

Atom Type 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Aromatic CH (Phenyl) 7.20 (m, 2H) 127.85
Aromatic CH (Aminophenyl) 6.61 (d, J=8.4 Hz, 2H) 112.69
Isobutyl CH 1.75-1.85 (m, 1H) 26.28
Isobutyl CH3 0.79 (d, J=6.6 Hz, 6H) 19.56 & 19.81
Carbamate Carbonyl C=O - 155.32
Hydroxyl-bearing CH 3.49 (brs, 1H) 72.65

Data sourced from multiple references. nih.govnewdrugapprovals.org

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov For this compound, techniques like electrospray ionization (ESI) are used. Under positive ESI-MS conditions, the protonated molecular ion [M+H]⁺ is observed, confirming the molecular weight. nih.gov

Tandem mass spectrometry (MS/MS or MSn) experiments provide detailed information about the molecule's structure by breaking it down into smaller, characteristic fragments. nih.govnih.gov The fragmentation pattern is unique and helps to identify key structural motifs, such as the loss of the hexahydrofuro[2,3-b]furan (B8680694) group or cleavages within the main chain of the molecule. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

Ion Type Precursor Ion (m/z) Fragmentation Mode Key Fragment Ions (m/z)
[M+H]⁺ 548.24 ESI-MS Not Applicable
[M-H]⁻ 546.23 HCD 433.15, 305.09, 156.01, 138.06

Data sourced from multiple references. nih.govmassbank.eu

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, making them excellent for identifying functional groups. scitepress.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. ijbio.com

Notable bands include O-H and N-H stretching vibrations in the 3700–3300 cm⁻¹ region. nih.govijbio.com The carbonyl (C=O) stretching of the carbamate functional group is typically observed between 1757-1671 cm⁻¹. sapub.org Additionally, strong absorptions corresponding to the S=O stretching of the sulfonamide group are present. Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. scitepress.org

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Assignment Absorption Region (cm⁻¹)
Hydroxyl, Amine O–H / N–H Stretching ~3368
Carbonyl (Carbamate) C=O Stretching 1757 - 1671
Aromatic Ring C=C Stretching ~1600
Sulfonamide S=O Stretching 1321 & 1149

Data sourced from multiple references. nih.govijbio.comsapub.org

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores like aromatic rings. The spectrum of this compound shows distinct absorption maxima (λmax) that are characteristic of its phenyl and aminophenyl groups. rjptonline.orgijbpas.com The position of these maxima can be influenced by the solvent, a phenomenon known as solvatochromism. For instance, the λmax has been reported at 263 nm in acetonitrile and at 298 nm in 0.1N HCl, demonstrating the sensitivity of the electronic environment to solvent polarity and pH. rjptonline.orgijbpas.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state, including the absolute configuration of chiral centers. nih.gov This technique involves diffracting X-rays off a single crystal of the compound. For a chiral, enantiomerically pure molecule, anomalous scattering effects can be used to determine the absolute stereochemistry unambiguously, often quantified by the Flack parameter. nih.govmit.edu

While this compound has multiple stereocenters, it is often studied in its amorphous form. mdpi.com X-ray diffraction analysis of amorphous this compound reveals broad peaks rather than the sharp reflections of a crystalline solid. For example, diffraction patterns have shown two broad maxima with angular positions of 8.5 and 19° (2θ), which indicates the presence of short-range order within the amorphous structure. mdpi.com Obtaining a single crystal suitable for diffraction is a prerequisite for a complete solid-state structural determination and absolute configuration assignment by this method. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for this compound Stereochemistry

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are specifically sensitive to the chirality of a molecule. wikipedia.org CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This makes it an excellent tool for studying the stereochemistry of molecules like this compound. nih.gov

The CD spectrum of a chiral molecule provides a unique fingerprint that can be used to assign its absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations. researchgate.net While the primary assignment of this compound's stereocenters relies on its stereospecific synthesis, CD spectroscopy serves as a valuable complementary technique. It has been employed to study the conformational changes of this compound upon binding to biological targets, such as DNA, confirming that the molecule interacts via a groove-binding mode. nih.gov Vibrational circular dichroism (VCD), which extends CD into the infrared region, is another powerful tool for the stereochemical analysis of complex pharmaceutical molecules. nih.gov

Advanced Diffraction Techniques for this compound Polymorphism Studies

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit varying physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product. google.comresearchgate.net For the compound this compound, identified as Darunavir, an antiretroviral medication, a thorough understanding and control of its polymorphic forms are imperative. researchgate.netgoogle.com Advanced diffraction techniques, particularly those utilizing X-rays, are powerful tools for the elucidation of the crystal structures of these polymorphs.

X-ray powder diffraction (XRPD) is a primary analytical method for distinguishing between different polymorphic forms of a compound. google.com This technique exploits the interaction of X-rays with the crystalline lattice of a material, generating a unique diffraction pattern that serves as a fingerprint for a specific crystal structure. pharmtech.com However, for complex cases involving mixtures of polymorphs or low concentrations of a particular form within a drug product, conventional laboratory XRPD may lack the necessary resolution and sensitivity. google.com In such instances, advanced diffraction methods, especially those employing synchrotron radiation, offer significant advantages. improvedpharma.comnih.gov

Synchrotron X-ray powder diffraction (s-XRPD) utilizes the highly intense and collimated X-ray beams produced by a synchrotron source, which can be several orders of magnitude more brilliant than those from laboratory X-ray tubes. pharmtech.com This high intensity leads to superior data quality, characterized by high angular resolution and excellent signal-to-noise ratios. nih.gov These features are instrumental in detecting and quantifying small amounts of polymorphic impurities in a sample and in resolving the complex diffraction patterns that can arise from mixtures of crystalline forms. improvedpharma.com The tunability of the X-ray wavelength in synchrotron sources further enhances the capabilities of this technique, allowing for the optimization of experimental conditions to maximize diffraction intensity and minimize background noise. pharmtech.com

The application of advanced diffraction techniques is crucial in identifying and characterizing the various polymorphic and pseudo-polymorphic (solvated) forms of Darunavir. For instance, different solvates of Darunavir, such as the ethanolate, tetrahydrofuran solvate, and dimethylsulfoxide solvate, each exhibit a unique XRPD pattern with characteristic peaks at specific 2-theta angles. google.com These distinct patterns allow for the unambiguous identification of each form.

The enhanced capabilities of synchrotron XRPD are particularly valuable in the context of formulated drug products, where the API is present in a mixture with various excipients. The high resolution and sensitivity of s-XRPD enable the detection of the API's polymorphic form even at low concentrations, which is often challenging with conventional laboratory equipment. nih.gov This is critical for ensuring the quality and stability of the final drug product throughout its shelf life. researchgate.netresearchgate.net

Below are tables summarizing the characteristic X-ray diffraction peaks for different forms of Darunavir, illustrating how advanced diffraction techniques are used to differentiate them.

Table 1: Characteristic X-ray Powder Diffraction Peaks for Darunavir Tetrahydrofuran Solvate

2-Theta Angle (±0.1°)
22.8
16.4
22.4
20.9
11.0
17.1
20.2

This table presents the primary diffraction peaks used for the identification of the tetrahydrofuran solvate of Darunavir. google.com

Table 2: Characteristic X-ray Powder Diffraction Peaks for Darunavir Dimethylsulfoxide Solvate

2-Theta Angle (±0.1°)
20.6
21.2
16.6
23.0

This table highlights the key diffraction peaks that characterize the dimethylsulfoxide solvate of Darunavir. google.com

Table 3: Characteristic X-ray Powder Diffraction Peaks for Darunavir Solvates with C5-C8 Alcohols

2-Theta Angle (±0.2°) - 2-methyl-2-butanol (B152257) solvate2-Theta Angle (±0.2°) - n-pentanol solvate
6.86.9
8.89.1
11.111.2
13.713.7
16.316.4
16.717.1
19.620.3
20.920.6
22.321.1
22.6

This table compares the diffraction peaks for two different alcohol solvates of Darunavir, demonstrating the sensitivity of XRPD in distinguishing between closely related pseudo-polymorphic forms. google.com

Evolution of Research Interest in C27h37n3o5s Frameworks

The research interest in sulfonylurea compounds, the class to which the most prominent C27H37N3O5S molecule, Glimepiride, belongs, has evolved significantly since their initial discovery. The hypoglycemic properties of certain sulfonamides were first observed in the 1940s, leading to the development of the first-generation sulfonylureas for the treatment of diabetes. wikipedia.orgarchivesofmedicalscience.comdiabetesonthenet.com

The 1950s and 1960s saw the introduction of drugs like carbutamide (B1668437) and tolbutamide. youthmedicaljournal.comarchivesofmedicalscience.com However, concerns over adverse effects led to the development of second-generation sulfonylureas, which include Glimepiride. nih.gov These newer agents offered increased potency and a more favorable side-effect profile. wikipedia.org Glimepiride itself was patented in 1979 and approved for medical use in 1995. wikipedia.org It is sometimes considered a third-generation sulfonylurea due to its larger substitutions and long duration of action compared to other second-generation drugs. drugbank.comnih.gov

In recent years, research has expanded beyond the antidiabetic effects of sulfonylureas. Studies have investigated their potential as anticancer, diuretic, and anti-inflammatory agents. jocpr.com The discovery of sulfonylurea receptor isoforms in various tissues, including the heart and brain, has opened up new areas of investigation into their broader physiological roles. nih.gov More recently, there has been a push to explore novel derivatives for applications such as NLRP3 inflammasome inhibitors and antimicrobial agents. mdpi.comwipo.int This demonstrates a continued and evolving interest in the this compound framework and the broader sulfonylurea class, driven by a deeper understanding of their chemistry and biology.

Table 2: Timeline of Key Developments in Sulfonylurea Research This table is interactive. Click on the headers to sort the data.

Period Key Developments
1940s Discovery of the hypoglycemic effect of sulfonamides. wikipedia.orgarchivesofmedicalscience.com
1950s-1960s Introduction of first-generation sulfonylureas like carbutamide and tolbutamide. youthmedicaljournal.comnih.gov
1970s Development of sulfonylurea herbicides. mdpi.com
1979 Glimepiride is patented. wikipedia.org
1995 Glimepiride receives FDA approval for medical use. wikipedia.orgnih.gov
2000s-Present Research expands to include potential anticancer, diuretic, and anti-inflammatory properties of sulfonylureas. jocpr.com
2020s Exploration of novel sulfonylurea derivatives as NLRP3 inflammasome inhibitors and antimicrobial agents. mdpi.comwipo.int

Molecular Interactions and Mechanistic Insights of C27h37n3o5s

Investigation of C27H37N3O5S Binding Dynamics with Macromolecular Receptors

The primary macromolecular target for Darunavir is the HIV-1 protease, an enzyme essential for the viral life cycle. drugbank.comfrontiersin.org The interaction between Darunavir and this enzyme is characterized by exceptionally strong binding properties.

Kinetic and Thermodynamic Analysis of this compound-Target Association

Kinetic studies, often employing surface plasmon resonance, have demonstrated that Darunavir's association with the wild-type (WT) HIV-1 protease is marked by a binding affinity that is more than 100 times higher than that of other protease inhibitors (PIs). nih.gov This superior affinity is largely attributed to an extremely slow dissociation rate, which translates to a dissociative half-life exceeding 240 hours. nih.govasm.org This prolonged residence time at the active site is a key factor in its potent antiviral activity. nih.gov

Thermodynamic analyses using methods like isothermal titration calorimetry (ITC) indicate that the binding of Darunavir to the HIV-1 protease active site is a highly favorable event driven by enthalpy. nih.gov This strong enthalpic contribution arises from robust interactions between the bis-tetrahydrofuranyl (bis-THF) moiety of the Darunavir molecule and the main-chain atoms of specific amino acid residues, namely Aspartate 29 (Asp29) and Aspartate 30 (Asp30), within the protease. drugbank.comnih.gov Furthermore, molecular dynamics simulations have calculated that the alteration of the protease's vibrational dynamics upon Darunavir binding contributes approximately -3.6 kcal/mol to the free energy of binding, accounting for about 25% of the total binding free energy. rsc.org

Table 1: Comparative Kinetic and Thermodynamic Parameters of Protease Inhibitors
CompoundTargetBinding Affinity (Kd)Inhibitory Constant (Ki) vs WTDissociative Half-life (t1/2)Key Thermodynamic Driver
DarunavirHIV-1 Protease4.5 x 10⁻¹² M wikipedia.org1.58 - 8.12 nM tandfonline.commdpi.com>240 hours asm.orgFavorable Enthalpy nih.gov
AmprenavirHIV-1 ProteaseData not available~33-fold lower affinity than Darunavir nih.govSignificantly shorter than Darunavir asm.orgData not available
LopinavirHIV-1 ProteaseData not available2.13 - 17.0 nM mdpi.comdovepress.comSignificantly shorter than Darunavir nih.govData not available
AtazanavirHIV-1 ProteaseData not availableData not availableSignificantly shorter than Darunavir nih.govData not available

Structural Determinants of this compound Selectivity Towards Biological Targets

The high potency and selectivity of Darunavir are rooted in its unique structural design, which allows for extensive and robust interactions with the HIV-1 protease. A critical feature is its ability to form numerous hydrogen bonds with the backbone of the protease's active site. wikipedia.org These interactions specifically involve the catalytic dyad residues Asp25 and Asp25' as well as residues Gly27, Asp29, and Asp30. nih.govwikipedia.org

Darunavir was engineered to fit snugly within the "substrate envelope" of the protease. researchgate.netnih.gov This concept posits that the inhibitor's shape closely mimics the space occupied by the enzyme's natural polypeptide substrates. This structural mimicry is a cornerstone of its high genetic barrier to resistance; mutations that significantly alter the active site to reduce inhibitor binding are also likely to impair the enzyme's ability to process its natural substrates, thus compromising viral fitness. researchgate.net However, certain primary mutations, particularly at residues lining the S1/S1' binding pocket like I50V and I84V, can cause considerable loss of potency by altering key hydrophobic contacts. researchgate.netnih.govacs.org

Table 2: Key Structural Interactions and Resistance Mutations
Interacting Residue in HIV-1 ProteaseType of InteractionKey Darunavir MoietyImpact of Common Mutations
Asp25, Asp25'Hydrogen Bond (Catalytic Site)Hydroxyl groupMutations can disrupt the catalytic mechanism.
Asp29, Asp30Hydrogen Bond (Backbone)bis-Tetrahydrofuran (bis-THF)Reduces binding enthalpy if disrupted. nih.gov
Gly27Hydrogen Bond (Backbone)Carbamate (B1207046) groupContributes to overall binding stability. wikipedia.org
Ile50, Ile84van der Waals (S1/S1' Pocket)P1'/P1' moietiesI50V/I84V mutations reduce vdW contacts and decrease binding affinity. nih.gov

Modulation of Enzymatic Activity by this compound Molecules

Darunavir modulates the enzymatic function of HIV-1 protease through direct competitive inhibition and by interfering with the enzyme's structural maturation.

Substrate Recognition and Catalytic Mechanism Impact of this compound

Darunavir functions as a competitive inhibitor, binding directly to the active site of the dimeric HIV-1 protease. patsnap.com This binding physically obstructs the entry of the viral Gag-Pol polyprotein substrates into the catalytic site. drugbank.com By preventing the substrates from reaching the catalytic aspartate residues (Asp25/Asp25'), Darunavir effectively halts the proteolytic cleavage necessary for the production of mature, functional viral proteins. drugbank.compatsnap.com This inhibition of the catalytic mechanism ultimately leads to the assembly of immature, non-infectious viral particles, thereby arresting the viral replication cycle. patsnap.com The potency of this inhibition against wild-type HIV-1 is exceptionally high, with a 50% effective concentration (EC₅₀) in the low nanomolar range (1–5 nM). nih.gov Even in the presence of mutations that reduce the protease's catalytic efficiency, Darunavir often maintains substantial inhibitory activity. mdpi.com

Allosteric Regulation by this compound and Its Molecular Footprint

A distinguishing feature of Darunavir's mechanism is its ability to inhibit the dimerization of HIV-1 protease monomers, a process that is an absolute prerequisite for enzymatic activity. acs.orgpnas.org Unlike older PIs that primarily target the active site of the pre-formed dimer, Darunavir can bind directly to protease monomers. pnas.orguzh.ch

This compound Interactions with Cellular Pathways and Components

The efficacy and interaction profile of Darunavir are influenced by its engagement with various cellular components, primarily metabolic enzymes and drug transporters.

Darunavir undergoes extensive first-pass metabolism in the liver, mediated predominantly by the cytochrome P450 enzyme CYP3A. nih.govfda.gov This metabolic pathway necessitates its co-administration with a pharmacokinetic enhancer—typically Ritonavir or Cobicistat—which inhibits CYP3A. nih.gov This inhibition slows the breakdown of Darunavir, significantly increasing its plasma concentration and prolonging its therapeutic half-life. wikipedia.orgnih.gov

Darunavir also interacts with cellular efflux pumps. It is a known substrate and a weak inhibitor of P-glycoprotein (P-gp/ABCB1). oup.com Studies have shown that prolonged exposure to Darunavir can induce the expression of P-gp mRNA. oup.com This upregulation could theoretically increase the efflux of the drug from cells, potentially leading to suboptimal intracellular concentrations and contributing to cellular resistance. oup.com The compound also induces the expression of the transporter SLCO2B1. oup.com The pharmacokinetic enhancers used with Darunavir are also potent inhibitors of multiple transporters, including P-gp, BCRP, and OATPs, leading to a complex potential for drug-drug interactions. fda.gov

Investigation of this compound Influence on Signal Transduction Cascades

Signal transduction pathways are complex series of molecular events that govern cellular activities such as growth, proliferation, and metabolism. wikipedia.orgebsco.com Viruses, including HIV-1, often manipulate these host pathways to create a favorable environment for replication. researchgate.net

While Darunavir's principal target is the viral protease, its presence within a host cell can influence cellular signaling. Some HIV protease inhibitors have been noted to act as proteasome inhibitors and induce endoplasmic reticulum (ER) stress, which in turn activates the Unfolded Protein Response (UPR). mdpi.com Studies on novel precursors of Darunavir have shown that they can impair tumor cell viability by inducing persistent ER stress and inhibiting the prosurvival PI3K/Akt signaling pathway. mdpi.com This suggests that while the primary antiviral mechanism is well-defined, the compound and its derivatives can engage with and modulate host cell signaling cascades, such as those involved in cell survival and stress responses. mdpi.comnih.gov The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a known target for manipulation by HIV-1 to facilitate its replication. researchgate.net The ability of related compounds to dampen this pathway highlights a potential secondary level of impact on the virus's ability to exploit host cell machinery.

Molecular Basis of this compound Interaction with Microbial Cellular Structures

As an antiviral agent targeting HIV, Darunavir's key interaction is not with traditional microbial cell walls but with the viral-host cell interface, particularly the host cell membrane which the virus utilizes for entry and exit. patsnap.comnih.gov Darunavir is a lipophilic compound, a characteristic that suggests a tendency to accumulate in the cell membrane. nih.gov This accumulation in the lipid bilayer is a relevant aspect of its intracellular concentration and availability to act on the viral protease. nih.gov

Furthermore, Darunavir's transport across the cell membrane is modulated by host transporter proteins. It has been identified as a substrate and inhibitor of the efflux transporter P-glycoprotein (P-gp, or ABCB1). nih.gov Inhibition of such transporters can alter the intracellular concentration of the drug. Studies have shown that inhibiting both ABCB1 and ABCC-family transporters significantly increases the cellular accumulation of Darunavir. nih.gov While not a direct interaction with a static microbial structure, this dynamic interplay with host membrane transporters is crucial for the compound to reach and remain at its site of action within the infected cell. Research into lipid-based nanoparticle formulations has explored these interactions, though Darunavir was found to form unstable mixed micelles, suggesting complex interactions with lipid assemblies. nih.gov

This compound Modulation of Protein-Protein Interaction Networks

A defining feature of Darunavir's mechanism is its ability to disrupt a critical protein-protein interaction: the dimerization of HIV-1 protease monomers. rsc.orgnih.gov The HIV-1 protease is only active as a homodimer, and this dimerization is an essential prerequisite for its enzymatic function. nih.govnih.gov

Darunavir exhibits a dual mechanism of action:

Inhibition of the Active Dimeric Protease: Like other protease inhibitors, Darunavir binds tightly to the active site of the mature protease dimer, competitively blocking the entry of the viral Gag-Pol polyprotein substrate. drugbank.comwikipedia.org This binding is stabilized by an extensive network of hydrogen bonds with the protease backbone, particularly with catalytic residues Asp25 and Asp25' and flap residues. patsnap.comwikipedia.org

Inhibition of Protease Dimerization: Uniquely, Darunavir can also bind to protease monomers. nih.govnih.govacs.org This interaction sterically hinders the association of two monomers into the functional dimeric form. acs.org Studies have shown that the dimerization process occurs in two steps: an initial, unstable interaction at the active site interface, followed by a stabilizing interaction at the termini interface. nih.govnih.gov Darunavir inhibits the very first step of this process by binding to the monomer in a 1:1 ratio. nih.govnih.gov This dimerization inhibition capacity is a key differentiator from many earlier protease inhibitors and contributes to its high genetic barrier to resistance. acs.orgrsc.org

This modulation of the protease dimerization network is a powerful therapeutic strategy, as it targets both the formation and the function of the essential viral enzyme. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives at the Molecular Level

The development of Darunavir and its successors is a prime example of rational, structure-based drug design. Understanding how specific structural features contribute to its potent activity allows for the creation of improved analogues. rsc.orgresearchgate.net

Rational Design Principles for this compound Analogues

The design of Darunavir was conceptually different from its predecessors, focusing on maximizing interactions with the most conserved part of the protease: the main-chain backbone. researchgate.netdovepress.com This "backbone binding" strategy is a core principle intended to create inhibitors that remain effective even when mutations arise in the amino acid side chains of the enzyme. rsc.orgresearchgate.net

Key design principles include:

The P2 Ligand: The stereochemically defined bis-tetrahydrofuran (bis-THF) moiety was incorporated as a high-affinity P2 ligand. rsc.orgresearchgate.net This structure is crucial for making extensive hydrogen bonding interactions with the backbone atoms in the S2 subsite of the protease, particularly with the amide nitrogens of residues Asp29 and Asp30. rsc.orgdovepress.com

The P2' Ligand: A p-aminobenzenesulfonamide group was chosen for the P2' position to promote hydrogen bonding with the backbone atoms at the S2' subsite. rsc.org

Molecular Flexibility: Darunavir possesses a degree of conformational flexibility that allows it to adapt to the changing shape of mutant protease active sites. drugbank.compatsnap.com

Substrate Envelope Hypothesis: The design aims to fit within the consensus volume occupied by the enzyme's natural substrates. This ensures a snug fit and makes it more difficult for mutations to disrupt inhibitor binding without also compromising the enzyme's natural function. nih.gov

Recent design strategies continue to build on these principles, using computational methods like the fragment molecular orbital (FMO) method to identify which parts of the molecule, such as the P1' and P2' positions, have weaker interactions and could be modified to enhance binding. acs.orgresearchgate.netnih.gov

Impact of Minor Structural Modifications on Molecular Recognition of this compound

Even small changes to the Darunavir scaffold can have a significant impact on its ability to bind to the HIV-1 protease. SAR studies are critical for optimizing potency and overcoming resistance. acs.orgnih.gov

Modifications at the P1' and P2' positions have been a major focus of research. acs.orgnih.gov For example, analysis revealed that these positions have weaker interactions with the protease compared to the P1 and P2 sites, suggesting that introducing more flexible or interactive moieties could improve binding affinity. acs.orgnih.gov

One study synthesized a series of analogues with modifications at these sites and measured their inhibitory activity (Ki) against wild-type HIV-1 protease. acs.org The results demonstrated that certain substitutions significantly improved potency compared to the parent Darunavir molecule.

Table 1: Inhibitory Activity (Ki) of Darunavir and Selected Analogues with P2' Modifications acs.org
CompoundP2' Phenyl Ring SubstituentInhibition Constant (Ki) in nMFold Improvement vs. Darunavir
Darunavir-H (unsubstituted)1.87-
5aa-F (fluoro)1.541.2x
5ad-Cl, -Cl (dichloro)0.712.6x
5ac-CH(CH3)2 (isopropyl)0.316.0x
5ae-O-CH(CH3)2 (isopropoxy)0.286.7x

The enhanced activity of analogues with halogen (fluoro, dichloro) or flexible aliphatic/alkoxy groups (isopropyl, isopropoxy) is attributed to more favorable interactions with amino acid residues in the S2' subsite of the protease, such as D30, V32, and V82, through enhanced hydrophobic or halogen-specific contacts. acs.org

Similarly, mutations in the protease itself alter molecular recognition. The I50V mutation, for example, is a common resistance mutation. nih.gov Structural studies show that while Darunavir binding to the I84V mutant protease is compensated by subtle packing alterations, binding to variants with I50V mutations can lead to considerable losses in potency. nih.govnih.gov This is due to the loss of critical van der Waals interactions between the inhibitor and the protease. nih.govasm.org These findings underscore the delicate balance of forces governing molecular recognition and provide a roadmap for designing next-generation inhibitors that can anticipate and overcome resistance. researchgate.netresearchgate.net

Computational and Theoretical Investigations of C27h37n3o5s

Quantum Mechanical Studies of Darunavir's Electronic Structure

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have provided profound insights into the electronic properties of Darunavir, which are fundamental to its function. mdpi.comnih.gov These computational approaches allow for the detailed examination of electron distribution and energy levels, which dictate the molecule's reactivity and interaction capabilities. mdpi.com

Prediction of Reactivity and Aromaticity in Darunavir Substructures

Quantum chemical calculations are pivotal in understanding the interactions between Darunavir and the active site amino acids of its target, HIV-1 protease. researchgate.net DFT studies, using functionals like B3LYP and MN12SX, have been employed to analyze the molecule's electronic structure and predict its reactivity. f1000research.comscirp.org These calculations help in identifying the regions of the inhibitor that are most likely to interact effectively with the enzyme. researchgate.net

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. scirp.org For Darunavir, these values help in understanding its stability and resistance to changing its electronic configuration. scirp.org Natural Bond Order (NBO) analysis further elucidates charge transfer interactions, which are crucial for the stability of the Darunavir-protease complex. researchgate.net The aromaticity of substructures within Darunavir, such as its phenyl and aniline (B41778) rings, is also analyzed using QM methods, as these aromatic regions are vital for engaging in π-π stacking interactions with aromatic amino acid residues in the target protein. mdpi.comnih.gov

A conceptual DFT study calculated the HOMO and LUMO energies for Darunavir, providing insights into its electronic properties.

Parameter Value (eV)
HOMO Energy -6.144
LUMO Energy -1.175
HOMO-LUMO Gap 4.969

Table 1: Conceptual DFT-based reactivity descriptors for Darunavir, calculated using the MN12SX density functional. scirp.org

Conformational Analysis of Darunavir Using Density Functional Theory (DFT)

The three-dimensional shape, or conformation, of Darunavir is crucial for its ability to fit into the active site of HIV-1 protease. Conformational analysis of Darunavir has been performed using both ab initio calculations and DFT. nih.gov These studies explore the potential energy surface of the molecule to identify its most stable conformations.

The flexibility of Darunavir allows it to adopt an extended conformation within the binding pocket of the protease. scholarsresearchlibrary.com DFT calculations help to determine the geometries of these stable conformers and the energy barriers between them. researchgate.net Recent advancements have incorporated machine learning potentials with QM/MM (Quantum Mechanics/Molecular Mechanics) schemes to refine the structures of protein-drug complexes, including Darunavir bound to HIV-1 protease. nih.gov These methods have shown that the strain energy of Darunavir in its bound state is significantly reduced after quantum refinement, correcting for inaccuracies in bond lengths that may be present in initial X-ray crystal structures. nih.gov For instance, a notable reduction in strain energy from 117.3 kcal/mol to approximately 14.1–20.4 kcal/mol was observed after quantum refinement. nih.gov

Molecular Dynamics (MD) Simulations of Darunavir Systems

Molecular dynamics (MD) simulations provide a dynamic view of how Darunavir behaves over time, capturing its movements and interactions with its environment, such as solvents and its protein target. nih.govnih.gov These simulations are essential for understanding the structural stability and binding mechanisms of the drug. uzh.chacs.org

Solvent Effects on Darunavir Conformations

MD simulations with explicit solvent are crucial for understanding how the surrounding medium, typically water, affects Darunavir's conformation and interactions. uzh.chacs.org Studies have shown that water molecules play a significant role in the binding of Darunavir to HIV-1 protease. scholarsresearchlibrary.comacs.org For example, a key water molecule often bridges the two flap tips of the protease through hydrogen bonds in the Darunavir-bound complex, contributing to a stable structure. acs.org

Simulations have also been used to select appropriate solvent and anti-solvent systems for creating stable nanosuspensions of Darunavir, by estimating solubility parameters. unisa.edu.auresearchgate.net Analysis of radial distribution functions and the radius of gyration from these simulations provides molecular-level insights into particle formation and drug-solvent interactions. unisa.edu.auresearchgate.net

Protein-Darunavir Docking and Interaction Dynamics

Molecular docking and MD simulations are powerful tools to investigate the binding mode of Darunavir with HIV-1 protease. scholarsresearchlibrary.com Docking studies reveal that Darunavir fits snugly into the receptor's binding pocket. scholarsresearchlibrary.com Key interactions include hydrogen bonds formed by the carbonyl oxygen, sulfonyl oxygen, amino nitrogen, and furan (B31954) oxygen of Darunavir with amino acid residues in the protease active site, such as Asp25, Asp30, and Ile50. scholarsresearchlibrary.com

MD simulations of the Darunavir-protease complex, often running for hundreds of nanoseconds, are used to assess the stability of these interactions over time. nih.govplos.org These simulations show that Darunavir binding stabilizes the "closed" conformation of the protease flaps. mdpi.com The stability of the complex can be evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions. In simulations, the DRV-WT-Pr complex reached a stable state with an average RMSD of 0.12 ± 0.01 nm. nih.gov The interactions are predominantly stabilized by favorable contacts between the nonpolar groups of Darunavir and hydrophobic residues of the protease, such as Ile32, Ile47, Ile50, Ile54, Pro79, Val82, and Ile84. uzh.chacs.org

Interacting Residue (Chain) Interaction Type Reference
Asp25 (A)Hydrogen Bond scholarsresearchlibrary.comunas.ac.id
Asp25 (B)Hydrogen Bond scholarsresearchlibrary.com
Asp30 (A)Hydrogen Bond (water-mediated) scholarsresearchlibrary.com
Asp30 (B)Hydrogen Bond scholarsresearchlibrary.com
Ile50 (A)Hydrogen Bond (water-mediated) scholarsresearchlibrary.com
Ile50 (B)Hydrogen Bond (water-mediated) scholarsresearchlibrary.com
Gly48 (B)Hydrogen Bond unas.ac.id

Table 2: Key hydrogen bonding interactions identified between Darunavir and HIV-1 Protease through docking and simulation studies. scholarsresearchlibrary.comunas.ac.id

Free Energy Perturbation Calculations for Darunavir Binding

Calculating the binding free energy provides a quantitative measure of the affinity between a ligand and its protein target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are used for this purpose. plos.orgfrontiersin.org

MM/PBSA calculations on Darunavir complexed with wild-type and mutant HIV-1 protease have shown that van der Waals and electrostatic interactions are the primary drivers of binding. plos.org For the wild-type protease, Darunavir exhibited a binding affinity of -173.323 kJ/mol. plos.org FEP is a more rigorous and computationally intensive method that calculates the free energy difference between two states, for instance, by "alchemically" transforming one ligand into another or a ligand into nothing. nih.govresearchgate.netnih.gov FEP calculations have been used to compare the binding affinity of Darunavir to that of other inhibitors or to predict the impact of mutations on binding. nih.govresearchgate.net These studies confirm the high binding affinity of Darunavir and provide results that often show excellent agreement with experimental data. nih.gov

Energy Component Wild-Type Protease (kJ/mol) Mutant Protease (kJ/mol)
ΔGbind (Total Binding Free Energy)-173.323-190.868
ΔEvdw (van der Waals)-297.857-321.376
ΔEele (Electrostatic)-110.155-107.828
ΔGsolv (Solvation Free Energy)234.689238.336

Table 3: Average MM-PBSA binding free energy components for Darunavir complexed with wild-type (WT) and mutant (MT) HIV-1 protease, calculated from stable MD trajectories. plos.org

Cheminformatics and QSAR Modeling of C27H37N3O5S Structural Space

Cheminformatics and QSAR modeling are indispensable computational tools in drug discovery, providing a framework to understand the relationship between a molecule's structure and its biological activity. researchgate.netnih.gov These methods have been extensively applied to the this compound scaffold, embodied by Darunavir, to guide the development of more potent analogs and to combat the emergence of drug-resistant HIV-1 strains. nih.govacs.org

Development of Predictive Models for this compound Molecular Behavior

Predictive QSAR models are crucial for forecasting the efficacy of novel compounds before their synthesis, thereby streamlining the drug development process. nih.gov For Darunavir and its analogs, various QSAR models have been developed to correlate their structural features with their inhibitory activity against HIV-1 protease.

Researchers have successfully constructed both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models. A recent study developed robust 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) models based on a series of 45 Darunavir analogs. nih.gov The statistical significance of these models underscores their predictive power. nih.gov For instance, the CoMSIA model, incorporating steric, hydrogen bond donor, and hydrogen bond acceptor fields, demonstrated high predictive capability with a cross-validated correlation coefficient (q²) of 0.839. nih.gov Another 3D-QSAR study on 42 Darunavir derivatives also yielded a highly predictive CoMSIA model with a q² of 0.754. researchgate.net

These models provide valuable insights into the structural requirements for potent HIV-1 protease inhibition. They highlight the importance of specific steric and electrostatic interactions within the enzyme's active site, guiding the rational design of new derivatives. nih.govresearchgate.net

Table 1: Predictive QSAR Models for Darunavir (this compound) Analogs

Model Type Number of Analogs q² (Cross-validated r²) r² (Non-cross-validated r²) Key Findings Reference
2D-QSAR 45 0.7235 0.7910 Established a quantitative link between 2D structural descriptors and activity. nih.gov
CoMFA 45 0.681 0.998 Highlighted the importance of steric and electrostatic fields for inhibitor binding. nih.gov
CoMSIA/SHE 45 0.839 0.996 Showed strong predictive power based on steric, hydrogen bond donor, and acceptor fields. nih.gov

Virtual Screening for Novel this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as HIV-1 protease. ceu.esfrontiersin.org This approach has been instrumental in discovering novel scaffolds that mimic the binding mode of Darunavir but possess different chemical structures, potentially offering improved properties or overcoming resistance. researchgate.net

Methods like pharmacophore modeling and molecular docking are central to virtual screening. ceu.esresearchgate.net A pharmacophore model is derived from the key interaction features of a known active molecule like Darunavir. slideshare.net This model is then used as a 3D query to filter large compound databases. ceu.es

In the context of Darunavir, virtual screening has been employed to identify new protease inhibitors. For example, a recent study utilized a combinatorial in silico approach to design a series of analogs with modifications at the P1′ and P2′ positions to enhance interactions with the HIV-1 protease. acs.org From this screening, fifteen analogs with promising binding scores were selected for synthesis and further evaluation. acs.org Some of these novel compounds, such as 5ac , 5ad , and 5ae , exhibited superior docking scores and inhibitory activity (Kᵢ) compared to Darunavir itself. acs.org This demonstrates the power of virtual screening to identify novel and potent lead compounds. acs.orgresearchgate.net

Table 2: Virtual Screening of Novel Scaffolds Based on Darunavir (this compound)

Compound ID Docking Score Inhibitory Constant (Kᵢ) Key Structural Modification Reference
Darunavir (DRV) 87.3 - Reference Compound acs.org
5ac 89.0 0.31 nM Modification at P1'/P2' positions acs.org
5ad 92.9 0.71 nM Modification at P1'/P2' positions acs.org
5ae 101.2 0.28 nM Modification at P1'/P2' positions acs.org

| 5af | 95.0 | 1.12 nM | Modification at P1'/P2' positions | acs.org |

Machine Learning Applications in this compound Design and Analysis

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the analysis of vast and complex datasets to predict molecular properties and guide design strategies. mdpi.com In the development of Darunavir analogs, ML models have been applied to predict drug resistance, optimize molecular structures, and identify crucial features for enhanced antiviral activity. researchgate.netpeerj.com

Ensemble learning models and deep neural networks (DNNs) have been particularly effective. mdpi.comresearchgate.net One study employed ensemble learning to identify key substructures of Darunavir that are critical for its function. researchgate.net This information was then used to computationally generate a library of 160 new analogs. researchgate.net These were subsequently screened using a convolutional neural network-based scoring function against both wild-type and 12 major mutated HIV-1 proteases. researchgate.netnih.gov This ML-guided approach successfully identified novel analogs with predicted binding free energies superior to that of Darunavir, highlighting their potential to overcome drug resistance. researchgate.netnih.gov

Another study developed an artificial neural network (ANN) model to predict drug resistance for multiple protease inhibitors, including Darunavir, by integrating genotypic and molecular information. peerj.com The model demonstrated high accuracy in predicting the fold change in resistance, offering a powerful tool to assess the potential of new inhibitor candidates against resistant viral strains. peerj.com These applications showcase the power of ML to accelerate the design of next-generation inhibitors based on the this compound scaffold. mdpi.comresearchgate.net

Table 3: Machine Learning Applications in the Design of Darunavir (this compound) Analogs

ML Model Type Application Key Findings Reference
Ensemble Learning Models Identification of crucial substructures for drug design. Identified key features leading to the design of 160 new analogs. researchgate.netnih.gov
Convolutional Neural Network (CNN) Scoring function for docking analysis of new analogs. Screened 473 analogs against wild-type and mutant proteases, identifying potent candidates. researchgate.net
Artificial Neural Network (ANN) Prediction of drug resistance fold change. Achieved a mean R² of 0.716 for predicting resistance to unseen inhibitors. peerj.com

Analytical Methodologies for C27h37n3o5s Detection and Quantification

Chromatographic Techniques for C27H37N3O5S Isolation and Purity Assessment

Chromatography is a cornerstone for separating Darunavir from impurities, degradation products, and other co-administered drugs. advancechemjournal.com The technique involves a mobile phase moving a sample mixture through a stationary phase, leading to the separation of its components based on differential partitioning. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of Darunavir due to its high resolution and accuracy. openaccessjournals.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase is paired with a polar mobile phase to separate compounds. advancechemjournal.com

Numerous RP-HPLC methods have been developed for the estimation of Darunavir. jrespharm.comresearchgate.net These methods are crucial for quality control, ensuring the drug meets purity standards. A typical HPLC system consists of a pump, injector, column, detector, and data processing unit. researchgate.net

Method development often involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. For instance, a stability-indicating RP-HPLC method was developed to estimate Darunavir and Cobicistat simultaneously. jrespharm.com This method utilized a Phenomenex C18 column with a mobile phase of 0.1 M Sodium Dihydrogen Phosphate (B84403) and methanol (B129727) (70:30 v/v) at a flow rate of 1.0 ml/min, with detection at 260 nm. jrespharm.com The retention time for Darunavir under these conditions was found to be 3.739 minutes. jrespharm.com

Another validated method employed a Symmetry C18 column with a mobile phase of acetonitrile (B52724) and methanol (90:10 v/v), achieving a retention time of 2.59 minutes for Darunavir with UV detection at 271 nm. researchgate.net The selection of the column and mobile phase is critical; studies have compared different columns, like the YMC Pack Pro C18 and Phenomenex C18, and various mobile phase compositions to achieve optimal separation and peak shape. jrespharm.com

The table below summarizes parameters from various developed HPLC methods for Darunavir analysis.

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) Phenomenex C18 (150 x 4.6 mm, 5 µm) jrespharm.comSymmetry C18 (250 x 4.6 mm, 5 µm) researchgate.netDIKMA Endoversil (50 x 2.1mm, 1.7 µm) nih.gov
Mobile Phase 0.1 M NaH2PO4:Methanol (70:30 v/v) jrespharm.comAcetonitrile:Methanol (90:10 v/v) researchgate.net0.1% Octa Sulfonic Acid:Acetonitrile (40:60 v/v) nih.gov
Flow Rate 1.0 mL/min jrespharm.com1.0 mL/min researchgate.netNot Specified
Detection Wavelength 260 nm jrespharm.com271 nm researchgate.net281 nm nih.gov
Retention Time (min) 3.739 jrespharm.com2.59 researchgate.net0.516 nih.gov
Linearity Range (µg/mL) 80–240 jrespharm.comNot Specified10–50 nih.gov
Limit of Detection (LOD) Not SpecifiedNot Specified0.02 µg/mL nih.gov
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.07 µg/mL nih.gov

Gas Chromatography (GC) Applications for Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. researchgate.net However, compounds like Darunavir, which have low volatility and contain polar functional groups (e.g., hydroxyl, amine), are not directly suitable for GC analysis. researchgate.netsigmaaldrich.com To overcome this limitation, a process called derivatization is employed. sigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.netthermofisher.com Common derivatization reactions include silylation, acylation, and alkylation. researchgate.netthermofisher.com Silylation, which replaces active hydrogens on functional groups with a trimethylsilyl (B98337) (TMS) group, is one of the most widely used methods. sigmaaldrich.comtcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

For a complex molecule like Darunavir, derivatization would target its hydroxyl (-OH) and amine (-NH2) groups. The resulting TMS-derivatives are significantly more volatile and less polar, allowing for efficient separation on low-polarity GC columns. ifremer.fr The derivatized sample is then injected into the GC-MS system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. ifremer.fr While specific GC methods for Darunavir are less common in literature compared to HPLC, the principles of derivatization are well-established and applicable. thermofisher.comifremer.fr

Chiral Chromatography for Enantiomeric Purity of this compound

Many pharmaceutical compounds, including Darunavir, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. mz-at.de Enantiomers often exhibit different pharmacological and toxicological properties, making the assessment of enantiomeric purity a critical aspect of quality control. mz-at.deijrpr.com

Chiral chromatography is a specialized form of HPLC used to separate enantiomers. mz-at.de This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ijrpr.comrasayanjournal.co.in The development of an effective chiral separation method involves selecting an appropriate CSP and mobile phase. mdpi.com

For a molecule like Darunavir, a normal phase chiral HPLC method would be a common approach. This involves a chiral column, such as a Chiralpak AD-H, and a non-polar mobile phase. rasayanjournal.co.in The precise conditions, including the choice of solvents (e.g., hexane, ethanol) and their ratios in the mobile phase, must be optimized to achieve baseline separation of the enantiomers. The resolution between the enantiomeric peaks is a key parameter for validating the method's effectiveness. rasayanjournal.co.in The ability to quantify the undesired enantiomer at very low levels is essential for ensuring the stereochemical purity of the drug substance. ijrpr.comrasayanjournal.co.in

Mass Spectrometry (MS) Based Detection and Quantification of this compound

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is frequently coupled with liquid chromatography (LC-MS) to provide robust quantitative and qualitative analysis of complex mixtures. jchr.orgresearchgate.net

LC-MS/MS for Trace Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of drugs and their metabolites in biological matrices like plasma and peripheral blood mononuclear cells (PBMCs). jchr.orgnih.gov Its high sensitivity and selectivity allow for the detection of minute quantities of Darunavir, which is essential for pharmacokinetic studies. nih.govmdpi.com

In an LC-MS/MS method, the LC system separates Darunavir from other components in the sample. The analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). unesp.br The precursor ion (the ionized Darunavir molecule) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. jchr.org

A validated LC-MS/MS method for Darunavir in plasma used ESI in positive mode, monitoring the transition of the precursor ion at m/z 548.3 to the product ion at m/z 392.4. unesp.br Similarly, methods have been developed to detect and quantify trace levels of Darunavir impurities, demonstrating the technique's power to ensure drug quality. jchr.org For instance, a method for three impurities used an X-Bridge C18 column and a gradient elution with 0.1% formic acid and acetonitrile. jchr.org

The table below shows typical mass transition parameters used for the analysis of Darunavir and its impurities.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Darunavir 548.3 unesp.br392.4 unesp.brESI Positive unesp.br
Impurity-1 300.2 jchr.org244.1 jchr.orgESI Positive jchr.org
Impurity-2 264.3 jchr.org120.1 jchr.orgESI Positive jchr.org
Impurity-3 298.1 jchr.org241.9 jchr.orgESI Positive jchr.org

High-Resolution Mass Spectrometry for this compound Isomer Differentiation

Isomers are molecules that have the same molecular formula but different structural arrangements. Differentiating between isomers is a significant analytical challenge, as they have identical masses and can be difficult to separate chromatographically. lcms.cz High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose. nih.gov

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass with extremely high accuracy (typically to four or five decimal places). lcms.cznih.gov This allows for the determination of a compound's elemental formula, confirming the identity of Darunavir and distinguishing it from any isomers with the same nominal mass but different elemental compositions.

Furthermore, when coupled with techniques like ion mobility spectrometry (IMS) or advanced fragmentation strategies (MSn, UVPD), HRMS can differentiate between structurally similar isomers, such as regioisomers or stereoisomers, that are not resolved by chromatography alone. lcms.czresearchgate.netnih.govdiva-portal.org Ion mobility separates ions based on their size, shape, and charge, providing an additional dimension of separation. nih.govnih.gov By comparing the fragmentation patterns and ion mobility drift times of unknown peaks to those of reference standards, analysts can confidently identify and differentiate various isomers of this compound. nih.govresearchgate.net

Spectroscopic Quantification Methods for this compound

Quantitative NMR (qNMR) for this compound Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of a compound's concentration, purity, or potency by comparing the integral of an analyte's signal to the integral of a certified reference material with a known concentration. acs.orgsigmaaldrich.com The key advantage of qNMR is that the signal area is directly proportional to the number of nuclei, providing a universal response without the need for compound-specific response factors. acs.orgmestrelab.com

For the absolute quantification of Darunavir, a known amount of a calibration compound (internal standard) is added to the sample. ox.ac.uk The standard should have a high purity, be stable, and possess a simple spectrum with at least one signal that is well-resolved from the analyte's signals. americanpharmaceuticalreview.com The concentration of Darunavir is then calculated based on the ratio of the integrals of specific, non-overlapping proton signals from Darunavir and the internal standard, along with their respective molecular weights and the number of protons contributing to each signal. acs.org While specific qNMR application data for Darunavir is not extensively detailed in general literature, the principles of the technique are widely applied for the purity and potency determination of active pharmaceutical ingredients (APIs). acs.orgmestrelab.com

UV-Vis Spectrophotometry for this compound Absorbance-Based Quantification

UV-Visible (UV-Vis) spectrophotometry is a widely used, simple, and economical technique for quantifying compounds that absorb light in the UV-Vis spectrum. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Several UV-Vis spectrophotometric methods have been developed for the quantification of Darunavir in bulk and pharmaceutical dosage forms. These methods rely on measuring the absorbance at its wavelength of maximum absorption (λmax). The λmax for Darunavir can vary slightly depending on the solvent used for analysis. A calibration curve is typically generated by plotting the absorbance values versus a series of known concentrations, and the concentration of an unknown sample is determined from this curve. rjptonline.orgijbpas.com

Table 1: Reported UV Absorbance Maxima (λmax) for Darunavir in Various Solvents This table is interactive. Users can sort columns by clicking on the headers.

Wavelength of Maximum Absorbance (λmax) Solvent/Medium Linearity Range (µg/mL) Correlation Coefficient (R²) Source
298 nm 0.1N HCl 10-60 0.9992 rjptonline.org
270 nm Phosphate Buffer (pH 3):Acetonitrile (40:60) 5-25 0.999 ijrpc.com
267 nm Methanol 2-18 Not specified saspublishers.com
266 nm Methanol 3-18 Not specified innovareacademics.inresearchgate.nethumanjournals.com

Development and Validation of Analytical Methods for this compound

The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose. According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include linearity, precision, and accuracy. ijbpas.com Most modern methods for Darunavir involve Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.

These methods are validated to demonstrate their performance characteristics:

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is typically expressed by the correlation coefficient (R²).

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) for intra-day and inter-day results.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies and expressed as a percentage.

Numerous studies have developed and validated HPLC-UV methods for Darunavir, demonstrating their suitability for quality control analysis. ijrpc.comaustinpublishinggroup.com

Table 2: Summary of Validation Parameters for this compound (Darunavir) Analytical Methods This table is interactive. Users can sort columns by clicking on the headers.

Method Linearity Range (µg/mL) Correlation Coefficient (R²) Precision (%RSD) Accuracy (% Recovery) Source
UV-Spectrophotometry 10-60 0.9992 < 2% 99.63% - 100.3% rjptonline.org
UV-Spectrophotometry 2-24 0.998 < 2% Not Specified ijbpas.com
RP-HPLC 5-25 0.999 < 1% > 99% ijrpc.com
RP-HPLC 1-5 0.9996 < 2% Not Specified austinpublishinggroup.com
UPLC-MS/MS 0.01-2 0.9919 < 15% 98% - 102.4% pnrjournal.com

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is essential to remove interfering components from the sample matrix and to concentrate the analyte before analysis, particularly for biological samples like plasma or serum. ijpsjournal.comamericanpharmaceuticalreview.com The goal is to ensure that the final extract is clean and compatible with the analytical instrument, thereby improving the accuracy and sensitivity of the method. americanpharmaceuticalreview.comcdc.gov Common techniques for Darunavir include protein precipitation, liquid-liquid extraction, and solid-phase extraction. core.ac.ukresearchgate.net

Protein Precipitation (PPT): This is one of the simplest methods for preparing plasma or serum samples. cdc.gov It involves adding a precipitating agent, such as acetonitrile, to the sample. The agent denatures and precipitates the proteins, which are then removed by centrifugation, leaving the analyte in the supernatant for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. For Darunavir analysis in plasma, an appropriate organic solvent is added to the sample, and after mixing and centrifugation, the layer containing Darunavir is separated, evaporated, and reconstituted in a suitable solvent for injection into the analytical system. core.ac.uk

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. ijpsjournal.comcdc.gov The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase).

Conditioning: The SPE cartridge (e.g., a C18 cartridge) is first conditioned with a solvent like methanol, followed by water or a buffer. ijpsjournal.com

Loading: The pre-treated sample is loaded onto the cartridge, where Darunavir adsorbs to the stationary phase.

Washing: Interfering substances are washed away from the cartridge with a weak solvent. ijpsjournal.com

Elution: Darunavir is eluted from the cartridge using a strong organic solvent (e.g., methanol, ethyl acetate). cdc.govcore.ac.uk The resulting clean extract is then typically evaporated and reconstituted before analysis.

Supported Liquid Extraction (SLE): This technique is a newer form of LLE that uses a solid support material, such as diatomaceous earth, packed into a cartridge. core.ac.ukresearchgate.net The aqueous sample is loaded onto the cartridge where it disperses over the high surface area of the support. A water-immiscible organic solvent is then passed through the cartridge to elute the analyte, leaving behind unwanted interferences like proteins and phospholipids. Ethyl acetate (B1210297) has been identified as an effective elution solvent for Darunavir in SLE, yielding high recovery. core.ac.uk

Future Research Directions and Translational Opportunities for C27h37n3o5s Frameworks

Exploration of Undiscovered Reactivity of C27H37N3O5S Substructures

The intricate architecture of Darunavir contains several functional groups whose full reactive potential has yet to be unlocked. Future investigations into the specific reactivity of these substructures could pave the way for novel analogs and compounds with unique properties.

The Sulfonamide Moiety : The p-aminophenyl sulfonamide group is a critical component of Darunavir. In medicinal chemistry, sulfonamides are recognized as important bioisosteres of carboxylic acids and amides, often improving physicochemical properties. drughunter.comtcichemicals.com Future research could explore the bioisosteric replacement or chemical modification of this group. For instance, converting the sulfonamide to a sulfonimidamide has been shown to introduce a handle for further substitution, allowing for fine-tuning of a molecule's biological and chemical characteristics. researchgate.net Emerging photocatalytic methods that enable the conversion of other functional groups to sulfonamides could also be adapted to modify the Darunavir scaffold in novel ways. acs.org

The Bis-Tetrahydrofuran (bis-THF) Moiety : The high-affinity bis-THF ligand is a hallmark of Darunavir, designed to form strong hydrogen bonds with the backbone of the HIV protease, conferring a high genetic barrier to resistance. researchgate.net However, its synthesis is a significant challenge. researchgate.netgoogle.com Future work could focus on novel chemical transformations of the bis-THF unit itself. The design of analogs with modified THF systems, such as a tris-THF urethane (B1682113) or the addition of hydroxyl and carboxylate groups, has been proposed to further enhance interactions with protease residues. researchgate.net

The Hydroxyethylamine Core and Prodrug Strategies : The hydroxyethylamine core is essential for the mechanism of action. Interestingly, synthetic precursors to Darunavir analogs that contain this core have demonstrated distinct biological activities, including targeting the proteasome system in cancer cells. mdpi.com This suggests that exploring reactions on the core itself could yield compounds with entirely new therapeutic applications. Furthermore, the hydroxyl and amine groups have been targets for creating ester-based prodrugs to improve pharmacokinetic profiles. nih.gov Future exploration could involve designing more sophisticated prodrugs with stimuli-responsive linkers that cleave only at the site of action.

Development of this compound as Probes for Fundamental Biological Questions

Darunavir's high potency and specificity for HIV-1 protease make it an ideal starting point for the development of chemical probes to investigate complex biological systems.

Probing Protease Function and Resistance : As a potent inhibitor, Darunavir is an excellent tool for studying the structure and function of HIV-1 protease. rndsystems.commedchemexpress.com Advanced techniques like neutron crystallography have already utilized Darunavir to gain high-resolution insights into the enzyme's active site. newswise.com Labeled or modified Darunavir analogs could serve as powerful probes to elucidate the molecular mechanisms of drug resistance, mapping how specific mutations alter inhibitor binding and enzyme dynamics. mdpi.comnih.gov

Investigating Off-Target Effects : The Darunavir framework has shown potential beyond HIV. Precursors have been found to affect the proteasome in cancer cells, and Darunavir itself has been noted for anti-inflammatory properties and investigated for activity against other viruses like SARS-CoV-2. drugbank.commdpi.com Developing fluorescently or radioactively labeled Darunavir derivatives would enable researchers to perform target identification studies, pulling down binding partners to uncover the molecular basis for these off-target effects and potentially revealing new drug targets.

Bioimaging Applications : The integration of Darunavir into optically traceable nanoparticles represents a significant step towards using it as an imaging probe. nih.gov By co-encapsulating the drug with luminescent quantum dots, researchers can monitor its transport across biological barriers like the blood-brain barrier (BBB) in real-time. nih.govacs.org This concept can be expanded to create multimodal probes that not only track drug distribution but also report on target engagement within specific cells or tissues.

Integration of this compound with Advanced Materials Science

The poor aqueous solubility and limited oral bioavailability of Darunavir are significant clinical challenges that can be addressed through its integration with advanced materials. tandfonline.com Nanotechnology-based drug delivery systems are at the forefront of this effort.

Future research in this area will likely focus on creating more sophisticated and "smart" materials. This includes the development of nanoparticles functionalized with specific targeting ligands, such as peptides that recognize CD4 receptors on HIV host cells, to direct the drug to viral reservoirs. tandfonline.comresearchgate.net Another promising avenue is the design of stimuli-responsive materials that encapsulate Darunavir and release it only in the presence of specific biological triggers, such as the lower pH environment of infected tissues or viral enzymes. The development of long-acting injectable or implantable formulations by integrating Darunavir into biodegradable polymer matrices also holds great promise for improving patient adherence and therapeutic outcomes. nih.gov

Table 1: Examples of Darunavir Nanoformulations for Improved Delivery
Nanocarrier TypeKey Features & FindingsReference
Poly(lactic-co-glycolic) acid (PLGA) NanoparticlesCan be formulated to cross the blood-brain barrier (BBB). Have been co-encapsulated with luminescent carbon dots for optical tracking. nih.govacs.orgmdpi.com
Solid Lipid Nanoparticles (SLNs)Prepared via hot homogenization, resulting in sustained release. Can be surface-grafted with peptides for targeting HIV reservoirs. tandfonline.comresearchgate.net
Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS)Designed to enhance solubilization and oral bioavailability of the highly lipophilic drug. tandfonline.comjpionline.org
Long-Acting Prodrug NanoformulationsEster prodrugs of Darunavir formulated into nanoparticles showed sustained drug levels and antiretroviral activity for up to 30 days in studies. nih.gov

Interdisciplinary Research with this compound in Emerging Scientific Fields

The Darunavir framework is a powerful tool that sits (B43327) at the intersection of chemistry, biology, and medicine, making it a prime candidate for interdisciplinary research.

Chemical Biology and Drug Resistance : The development of Darunavir analogs to probe the structural and functional consequences of mutations in HIV-1 protease is a classic chemical biology approach. acs.orgbiorxiv.org These studies are essential for understanding the evolution of resistance and for designing next-generation inhibitors that can overcome it.

Translational and Repurposing Studies : Efforts to repurpose Darunavir for other diseases, including cancer and other viral infections, are a key area of translational medicine. mdpi.commdpi.com Such projects require close collaboration between experts in virology, oncology, pharmacology, and clinical medicine to unlock the full therapeutic potential of the scaffold. mdpi.com

Pharmacogenomics : Research into how a patient's genetic makeup affects their response to Darunavir is a growing field. mdpi.com Studies examining how polymorphisms in metabolic enzymes like CYP3A5 influence drug concentrations can help tailor treatment regimens, paving the way for personalized HIV therapy. mdpi.com

Addressing Challenges in this compound Structural Complexity and Diversity

Despite its success, the Darunavir framework presents significant challenges related to its synthesis and the generation of diverse analogs needed to combat future drug resistance.

Ethical Considerations in C27h37n3o5s Research and Development

Responsible Conduct of Research with Novel Chemical Entities

The responsible conduct of research (RCR) is a cornerstone of scientific integrity, ensuring that investigations involving novel chemical entities like C27H37N3O5S are conducted with the highest ethical standards. This is crucial for maintaining public trust in the scientific process and for the ultimate translation of research findings into beneficial applications.

Key principles of RCR in the context of this compound research include:

Integrity in Data and Reporting: Researchers are obligated to ensure the accuracy and reliability of their findings. This involves meticulous data collection, analysis, and transparent reporting of results, regardless of the outcome. In the development of potential antimalarial or Alzheimer's treatments, any fabrication, falsification, or misrepresentation of data could have dire consequences, leading to wasted resources and potentially harming future patients.

Ethical Treatment of Research Subjects: While the provided information focuses on the chemical compound itself, any progression to clinical trials would necessitate strict adherence to ethical guidelines for human or animal research. This includes obtaining informed consent, minimizing risks to participants, and ensuring the equitable selection of subjects.

Conflict of Interest Management: Researchers and institutions must identify and manage any potential conflicts of interest, whether financial or otherwise. Transparency in disclosing such conflicts is essential to prevent bias in research design, data interpretation, and publication.

Mentorship and Training: Fostering a culture of ethical research conduct requires robust training and mentorship for all members of the research team. This ensures that ethical principles are understood and applied throughout the research lifecycle.

Institutions and funding agencies play a vital role in promoting RCR by establishing clear policies and providing ongoing education and support for researchers.

Intellectual Property and Patent Landscape for this compound

The intellectual property (IP) and patent landscape for a novel chemical compound like this compound are critical for incentivizing research and development while also considering global access to new medicines.

Patenting Novel Compounds: A key aspect of the patent landscape is the patentability of the novel chemical entity itself. For a compound with the formula this compound, a patent would be sought for the specific chemical structure, its method of synthesis, and its use in a particular therapeutic application (e.g., as an antimalarial or for treating Alzheimer's disease).

Freedom to Operate: Researchers and pharmaceutical companies must navigate the existing patent landscape to ensure they have the "freedom to operate." This involves analyzing existing patents to avoid infringement and to identify opportunities for innovation.

Patent Landscape Analysis: A patent landscape analysis for compounds related to this compound would involve searching patent databases for similar chemical structures, synthetic pathways, and therapeutic targets. This analysis helps in understanding the competitive landscape, identifying potential collaborators, and making strategic decisions about research direction.

The table below illustrates a hypothetical breakdown of key areas in a patent landscape analysis for a compound with the formula this compound.

Patent Analysis AreaDescription
Composition of Matter Patents claiming the specific chemical structure of this compound and its analogs.
Method of Synthesis Patents protecting the novel and non-obvious processes for creating the compound.
Therapeutic Use Patents covering the application of the compound for treating specific diseases, such as malaria or Alzheimer's.
Formulation Patents related to the specific formulation of the drug for delivery to patients.

Broader Societal Impact of this compound-related Chemical Discoveries

The discovery and development of a novel compound like this compound can have a profound societal impact, extending beyond the immediate clinical applications.

Addressing Unmet Medical Needs: The development of a new antimalarial drug would be a significant contribution to global health, particularly in regions heavily burdened by the disease. Similarly, a new therapeutic for Alzheimer's disease would address a major and growing health crisis in aging populations worldwide.

Economic Impact: The successful development and commercialization of a new drug can have substantial economic effects, including job creation in the pharmaceutical sector, revenue generation, and potential reductions in healthcare costs associated with the targeted disease.

Ethical Considerations in Global Health: In the context of antimalarial research, there is a strong ethical imperative to ensure that any resulting treatments are accessible and affordable to the populations most in need. This raises important questions about drug pricing, licensing agreements, and the role of public-private partnerships in global health.

Advancement of Scientific Knowledge: The research into the mechanism of action of this compound, whether as an allosteric inhibitor of aspartate transcarbamoylase or as a multifunctional ligand for Alzheimer's-related targets, contributes to a deeper understanding of fundamental biological processes. This new knowledge can pave the way for future discoveries and therapeutic innovations.

The journey of a novel chemical entity from laboratory discovery to clinical application is a complex process with significant ethical dimensions. For a compound with the potential of this compound, a commitment to responsible research, a thoughtful approach to intellectual property, and a clear focus on the broader societal benefits are essential for realizing its full potential to improve human health.

Q & A

Q. How can raw data be managed to enhance reproducibility?

  • Answer : Deposit raw spectra, chromatograms, and crystallography files in public repositories (e.g., Zenodo). Use standardized formats (JCAMP-DX for NMR) and metadata tags (sample ID, date). Reference these datasets in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.